Prisotinol: Chemical Structure, Pharmacology, and Nootropic Properties
Prisotinol: Chemical Structure, Pharmacology, and Nootropic Properties
This is a comprehensive technical guide on Prisotinol , a specific pyridine-derivative nootropic agent.[1]
Executive Summary
Prisotinol (International Nonproprietary Name), also known by its research code CGS-5649B , is a synthetic pyridine derivative belonging to the class of nootropic agents (cognitive enhancers).[1][2] Unlike the more widely known Pyritinol (a vitamin B6 dimer), Prisotinol is a monomeric structure characterized by a 3-pyridinol core substituted with a 2-(isopropylamino)propyl side chain.[1]
Pharmacologically, Prisotinol is distinguished by its potent anti-amnesic activity and its ability to modulate memory consolidation processes. Experimental data indicates efficacy in reversing scopolamine-induced amnesia and electroconvulsive shock-induced cognitive deficits, with a duration of action that supports the "consolidation hypothesis" of memory formation.[1] This guide details the physicochemical properties, structural biology, and pharmacological profile of Prisotinol, distinguishing it from structurally related compounds.
Chemical Structure & Molecular Properties[1][3]
Identification
| Property | Detail |
| INN Name | Prisotinol |
| Research Code | CGS-5649B |
| IUPAC Name | 6-[2-(propan-2-ylamino)propyl]pyridin-3-ol |
| CAS Registry Number | 76906-79-1 |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| Core Scaffold | Pyridine (3-hydroxypyridine) |
Structural Analysis
Prisotinol features a 3-hydroxypyridine (3-pyridinol) nucleus, which serves as a bioisostere for the phenolic ring found in catecholamines.[1] The molecule is substituted at the C6 position with a branched alkylamine side chain: 2-(isopropylamino)propyl .[1]
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Lipophilicity: The isopropyl group and the propyl linker enhance blood-brain barrier (BBB) permeability compared to more polar pyridine derivatives.[1]
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Ionization: The secondary amine (isopropylamino) is basic (pKa ≈ 9-10), ensuring the molecule exists primarily as a cation at physiological pH, facilitating interaction with anionic residues in receptor binding pockets.[1] The phenolic hydroxyl (pKa ≈ 8-9) allows for hydrogen bonding interactions.[1]
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Chirality: The structure contains a chiral center at the side chain carbon (C2 of the propyl chain).[1] The INN "Prisotinol" typically refers to the racemate (+,-), though stereospecific activity is common in this chemical class.[1]
Visualization: Chemical Connectivity
Caption: Schematic representation of Prisotinol's functional groups showing the 3-pyridinol core and the N-isopropyl side chain.[1]
Pharmacology & Mechanism of Action
Mechanism: The Consolidation Hypothesis
Prisotinol acts primarily on the consolidation phase of memory processing. Unlike psychostimulants (e.g., amphetamines) that primarily affect vigilance and acquisition, Prisotinol facilitates the stabilization of memory traces (engrams) after the initial learning event.[1]
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Temporal Window: Efficacy is observed even when administered post-trial (up to 24 hours in some paradigms), suggesting modulation of late-phase Long-Term Potentiation (L-LTP) and protein synthesis required for synaptic plasticity.[1]
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Neurotransmitter Modulation: While the precise receptor target is not fully elucidated, the structural similarity to adrenergic agents (isopropylamine tail) and nootropics suggests modulation of cholinergic (anti-scopolamine effect) and potentially monoaminergic systems.[1]
Structure-Activity Relationship (SAR)
The structural design of Prisotinol leverages the "privileged structure" of phenylisopropylamines but replaces the phenyl ring with a pyridine:
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Pyridine vs. Benzene: The pyridine ring reduces oxidative metabolism (compared to catecholamines) and alters the electrostatic potential, potentially increasing selectivity for cognitive over cardiovascular targets.
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Isopropylamine Tail: Critical for affinity.[1] In adrenergic pharmacology, the N-isopropyl group confers beta-receptor selectivity.[1] In Prisotinol, this moiety likely facilitates binding to a specific modulatory site on neurotransmitter transporters or receptors involved in cognition.
Signaling Pathway Visualization
Caption: Flowchart illustrating the putative pathway of Prisotinol in enhancing memory consolidation via synaptic plasticity modulation.[1]
Experimental Protocols
To validate Prisotinol's activity, researchers utilize behavioral assays that specifically test memory retention and retrieval.
Passive Avoidance Test (Step-Through Task)
This protocol measures the ability of a subject to retain a memory of an aversive stimulus, a standard assay for nootropic screening.
Materials:
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Two-compartment chamber (one illuminated, one dark).[1]
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Guillotine door separating compartments.[1]
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Grid floor in the dark compartment connected to a shock generator.
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Subject: Mice (ICR or Swiss Webster), 20-30g.[1]
Methodology:
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Acquisition Trial (Day 0):
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Drug Administration:
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Retention Trial (Day 1 - 24h later):
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Place mouse back in the illuminated compartment.
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Measure Latency to Enter the dark compartment.
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Cut-off time: 300 seconds.[1]
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Data Interpretation:
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High Latency: Indicates strong memory of the shock (successful consolidation).[1]
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Low Latency (Control + Scopolamine): Indicates amnesia.[1][3]
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Result: Prisotinol-treated mice show significantly increased latency compared to amnesic controls, confirming anti-amnesic activity.[1]
Safety & Toxicology Profile
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Adverse Effects: As a pyridine derivative, potential risks include hepatic enzyme modulation.[4] However, specific toxicology reports for Prisotinol are less prevalent than for Pyritinol.
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Contraindications (Theoretical): Due to the isopropylamine moiety, caution is advised regarding potential interaction with cardiovascular beta-receptors, although the pyridine substitution typically attenuates direct sympathomimetic effects.[1]
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Differentiation:
References
-
PubChem. (2026).[1] Prisotinol (CID 131302) - Chemical Structure and Properties. National Library of Medicine. Available at: [Link][1]
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Vamvakidès, A. (2002).[1] Mechanism of action of putative nootropic compounds. Annales Pharmaceutiques Françaises, 60(6), 415-422.[1] (Discusses CGS-5649B and consolidation hypothesis).
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Froestl, W., et al. (2012).[1] Cognitive Enhancers (Nootropics).[1][2][3][5][6][7][8] Part 3: Drugs Interacting with Targets other than Receptors or Enzymes.[1][2] Journal of Alzheimer's Disease. (Classifies Prisotinol/CGS-5649B as a nootropic).[1][2][9][10]
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Google Patents. (2013).[1] Prodrugs of hydroxyl-comprising drugs. Patent EP2459220B1.[1] (Lists Prisotinol as a hydroxyl-bearing active pharmaceutical ingredient).
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World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances. (Defines Prisotinol as a recognized drug entity).[1][2]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nootropic - Wikipedia [en.wikipedia.org]
- 7. What is Pyritinol Hydrochloride used for? [synapse.patsnap.com]
- 8. jebms.org [jebms.org]
- 9. Full text of "USPTO Patents Application 10571865" [archive.org]
- 10. [논문]CGS 5649 B, a new compound, reverses age-related cognitive dysfunctions in rats [scienceon.kisti.re.kr]
